Home > Products > Screening Compounds P128530 > 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one
4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one - 1439897-66-1

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one

Catalog Number: EVT-3165010
CAS Number: 1439897-66-1
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent and orally bioavailable inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) currently in early clinical development []. It exhibits selectivity for ERK kinase activity and is being investigated for its potential in targeting the RAS/RAF/MEK/ERK signaling cascade, often implicated in cancer development and progression.

3-Amino-1-methyl-1H-pyridin-2-one (AMP)

  • Compound Description: AMP serves as an efficient bidentate N,O-directing group in palladium-catalyzed C-H activation reactions for synthesizing pyridone derivatives []. Its ability to facilitate both arylation and methylation at the beta and gamma positions of the pyridone ring makes it a valuable tool in organic synthesis.

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

  • Compound Description: GSK690693 is a potent and selective inhibitor of AKT kinase []. It acts as an ATP-competitive inhibitor and demonstrates efficacy in inhibiting tumor growth in human breast carcinoma xenograft models.

4-Amino-3-(pyridin-2-yl)-5-[(pyridin-3-ylmethyl)sulfanyl]-1,2,4-triazole & 4-amino-3-(pyridin-2-yl)-5-[(pyridin-4-ylmethyl)sulfanyl]-1,2,4-triazole

  • Compound Description: These two triazole derivatives were used as ligands in the synthesis of one-dimensional (1D) and two-dimensional (2D) Cu(II) coordination polymers []. The study highlighted the impact of the coordination orientation of the nitrogen atoms on the resulting polymeric structures, emphasizing the importance of ligand design in coordination chemistry.

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

  • Compound Description: CHMFL-EGFR-202 is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, including the drug-resistant T790M mutant []. It displays promising antiproliferative activity against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines.

1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives

  • Compound Description: This series of compounds represents a novel class of melanin-concentrating hormone receptor 1 (MCHR1) antagonists []. These antagonists, designed to lack the conventional aliphatic amine, demonstrated improved safety profiles while retaining potent MCHR1 binding affinity, potentially leading to new anti-obesity therapies.

5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

  • Compound Description: BMS-903452 is a potent and selective G-protein-coupled receptor 119 (GPR119) agonist []. It demonstrated efficacy in preclinical models of type 2 diabetes by stimulating glucose-dependent insulin release and promoting GLP-1 secretion.
  • Compound Description: PF-4171455 is a potent and selective Toll-like receptor 7 (TLR7) agonist []. TLR7 agonists have garnered interest for their potential in treating various diseases, including cancer and viral infections, by modulating the immune system.

2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-based Ru(II)/Ir(III)/Re(I) Complexes

  • Compound Description: These complexes, incorporating the 2-(2-(4-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole ligand, were investigated for their anticancer activity []. They exhibited promising cytotoxic effects against various cancer cell lines, with the Ru(II) complex demonstrating the most significant activity, particularly against MCF-7 cells.

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 acts as a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist []. Its development exemplifies structure-based drug design, leading to a compound with favorable pharmacological properties and potential as a treatment for migraines.

3- and 4-amino-naphthyridin-2(1H)-one derivatives

  • Compound Description: These derivatives were synthesized from 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives via a cycloaddition-ring expansion reaction using sodium azide or azidotrimethylsilane under microwave irradiation []. This synthetic methodology provides an efficient route to access diverse naphthyridin-2(1H)-one derivatives.

4-Amino-3-pyridinioquinolin-2(1H)-one Chlorides and 3,4-Diaminoquinolin-2(1H)-ones

  • Compound Description: This class of compounds was synthesized and investigated for its chemical reactivity and potential applications in heterocyclic synthesis []. They served as valuable intermediates for preparing diverse heterocyclic compounds, including pyrido[1',2' : 1,2]imidazo[5,4-c]-quinolin-6(5H)-ones and substituted imidazo[4,5-c]quinolinones, through various reactions.

4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: BMS-695735 is a potent and orally efficacious insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitor []. It demonstrated broad-spectrum in vivo antitumor activity and improved ADME properties compared to its predecessor, BMS-536924.

4-Hydroxy-1-phenylquinolin-2(1H)-one

  • Compound Description: This compound plays a crucial role as a starting material in Biginelli condensation reactions to synthesize pyrimido[5,4-c]quinolin-5-one derivatives and 2H-pyrano[3,2-c]quinolines []. Its reactivity highlights its versatility in constructing various heterocyclic systems.
  • Compound Description: This pyrimidinone derivative exhibits polymorphism, crystallizing in two distinct forms with different hydrogen-bonding patterns and packing arrangements []. This polymorphism highlights the importance of understanding solid-state properties in pharmaceutical development.

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives

  • Compound Description: These derivatives were synthesized via a microwave-assisted Biginelli reaction, aiming to develop new antimicrobial and antituberculosis agents []. Some compounds within this series exhibited potent activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.

6-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (8) and 6-amino-1-β-D-arabinofuranosyl-1H-pyrrolo[3,2-c]-pyridin-4(5H)-one (13)

  • Compound Description: These compounds are novel 2'-deoxyguanosine analogs synthesized as potential antiviral or anticancer agents []. Their design aimed to explore the structure-activity relationships of nucleoside analogs and their impact on biological activity.

2-(pyridin-2-yl)-1H-benzimidazole derivatives

  • Compound Description: This group of compounds, including 2-(4-phenoxypyridin-2-yl)-1H-benzimidazole, 2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazole, and 5,6-dimethyl-2-[4-(4-phenylpiperazin-1-yl)pyridin-2-yl]-1H-benzimidazole methanol monosolvate, was synthesized and studied for its antimicrobial activity []. Notably, the fluorophenoxy derivative showed promising activity against Gram-positive bacteria.
  • Compound Description: LOH,OH, with its unique structure, allows for both single and double proton transfer and represents a new type of ESIPT-capable imidazole derivative []. Its monohydroxy congener, LH,OH, was obtained through selective reduction of the imidazolic OH group in LOH,OH. These compounds provide insights into the impact of proton transfer sites on luminescence properties.
  • Compound Description: These compounds were prepared through a one-step cyclocondensation reaction of isoflavones with cyanoacetohydrazide in the presence of KOH []. This synthetic methodology highlights the use of readily available isoflavones for constructing diverse heterocyclic scaffolds.

4-Amino-5-fluoropyrimidin-2(1H)-one (5-Fluorocytosine) and 2-Amino-5-fluoropyrimidin-4(3H)-one

  • Compound Description: These two isomeric compounds, 4-amino-5-fluoropyrimidin-2(1H)-one (commonly known as 5-fluorocytosine) and 2-amino-5-fluoropyrimidin-4(3H)-one, co-crystallize with water in a 1:1:1 ratio []. This co-crystal structure provides insights into the intermolecular interactions and solid-state properties of these compounds.

7-methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)

  • Compound Description: AZD7648 is a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor []. It exhibits promising antitumor activity, particularly when combined with DNA double-strand break inducers or PARP inhibitors.
  • Compound Description: A series of these triazole derivatives was synthesized and evaluated for their anticancer activity []. While the initial screening showed limited activity, further structural modifications and optimization might lead to more potent compounds.

N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones

  • Compound Description: This class of compounds was explored for their potential as non-opiate antinociceptive agents []. Among the synthesized analogs, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one (compound 3b) displayed the best combination of safety and analgesic efficacy in preclinical models.
  • Compound Description: These compounds were synthesized from 4-amino-4H-1,2,4-triazole through a series of reactions involving acylation, alkylation, and neutralization []. This work highlights the versatility of triazole derivatives in organic synthesis and their potential as building blocks for more complex molecules.
  • Compound Description: This series of compounds, incorporating a thieno[2,3-d]pyrimidine moiety, was synthesized from 6-acetyl-5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine through reactions with various reagents []. The study showcased the versatility of these derivatives in constructing diverse heterocyclic systems, including Schiff's bases, chalcones, pyridines, and pyran-2-one derivatives.
  • Compound Description: These derivatives were synthesized from citric acid through a multistep reaction sequence involving the formation of β-arylglutaconic acid and subsequent cyclization reactions []. The study aimed to explore the synthetic potential of citric acid as a starting material for constructing diverse heterocyclic compounds.
  • Compound Description: AMG 337 is a potent and selective MET inhibitor with high unbound target coverage and robust in vivo antitumor activity []. Its development represents a significant advancement in targeting the MET pathway for cancer treatment.
  • Compound Description: These derivatives were synthesized and investigated for their analgesic effects, showing promise as potential pain relievers in various conditions, including functional pain syndrome, organogenic pain syndrome, and tissue pain syndrome [].
  • Compound Description: These fluorine-substituted 3-deazacytosines and 3-deazacytidines were synthesized and evaluated for their antitumor activity []. While some compounds exhibited modest activity in vitro, nucleoside 17 and its triacetate showed promising activity against L1210 lymphoid leukemia in mice.
Classification

The compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also classified as an amino compound because of the amino group attached to the pyridine ring. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in drug development.

Synthesis Analysis

Synthetic Routes

The synthesis of 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one typically involves the reaction of 2-chloronicotinic acid with 2-methoxyethylamine. This reaction occurs under basic conditions, often utilizing sodium hydroxide or potassium carbonate as the base, and is conducted in a polar solvent such as ethanol or methanol.

Reaction Conditions

  • Base: Sodium hydroxide or potassium carbonate
  • Solvent: Ethanol or methanol
  • Temperature: The reaction is generally performed at elevated temperatures to facilitate nucleophilic substitution and subsequent cyclization.

Industrial Production

For industrial-scale production, methods may include continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.

Molecular Structure Analysis

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one features a pyridine ring with specific substituents that influence its chemical behavior:

  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Amino Group: Attached to the carbon at position 4, contributing to its basicity and potential reactivity.
  • Methoxyethyl Group: Enhances solubility and may participate in various interactions within biological systems.

Structural Data

The molecular structure can be represented as follows:

Structure C8H12N2O2\text{Structure }\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

The presence of both an amino group and a methoxyethyl group suggests potential for hydrogen bonding and other intermolecular interactions, which are critical for its biological activity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one can undergo several chemical reactions:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to yield corresponding amines or alcohols.
  • Substitution: The methoxyethyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Conditions: Basic or acidic environments are typically employed for nucleophilic substitution reactions.
Mechanism of Action

The mechanism of action for 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one involves its interaction with biological targets such as enzymes or receptors. The amino group facilitates hydrogen bonding with active sites on proteins, while the methoxyethyl group enhances solubility, potentially improving bioavailability. The pyridinone structure allows for π-π interactions with aromatic residues in proteins, contributing to binding affinity and specificity.

Applications

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one has several applications across different fields:

Scientific Research Applications

  • Chemistry: Used as a building block in synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored as a drug candidate due to its ability to interact with biological targets.
  • Industry: Utilized in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Properties

CAS Number

1439897-66-1

Product Name

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one

IUPAC Name

4-amino-1-(2-methoxyethyl)pyridin-2-one

Molecular Formula

C8H12N2O2

Molecular Weight

168.19

InChI

InChI=1S/C8H12N2O2/c1-12-5-4-10-3-2-7(9)6-8(10)11/h2-3,6H,4-5,9H2,1H3

InChI Key

WITQMTUBUJHVSW-UHFFFAOYSA-N

SMILES

COCCN1C=CC(=CC1=O)N

Canonical SMILES

COCCN1C=CC(=CC1=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.